![molecular formula C20H22N2O2 B11169353 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B11169353.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide
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Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant structural component in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Side Chain: The side chain can be introduced using various alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide:
N-(2-(5-fluoro-1H-indol-3-yl)ethyl)acetamide: A fluorinated derivative with potential antiviral activity.
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide is unique due to its specific combination of the indole moiety with the phenoxypropanamide group, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-9-19-18(12-14)16(13-22-19)10-11-21-20(23)15(2)24-17-6-4-3-5-7-17/h3-9,12-13,15,22H,10-11H2,1-2H3,(H,21,23) |
InChI Key |
ZNPMOAPIGKZUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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